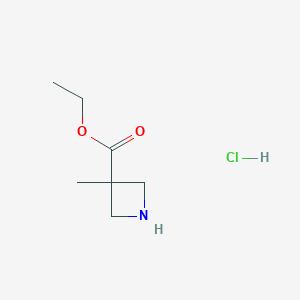

Ethyl 3-methylazetidine-3-carboxylate hydrochloride

Description

Ethyl 3-methylazetidine-3-carboxylate hydrochloride (CAS: 2126161-82-6) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a 3-methyl substituent and an ethyl ester group, forming a hydrochloride salt. This structural configuration confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

ethyl 3-methylazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-10-6(9)7(2)4-8-5-7;/h8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARQMUAOHZEBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Applications

Ethyl 3-methylazetidine-3-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that are beneficial in creating complex molecules.

Synthesis of Bioactive Compounds

A significant application of this compound is in the synthesis of bioactive molecules. It has been utilized to create libraries of compounds with potential therapeutic effects, including anti-inflammatory and bronchodilating agents. The compound's ability to undergo nucleophilic ring-opening reactions makes it a valuable precursor for generating highly substituted acyclic amines and other derivatives that exhibit biological activity .

Polymerization Studies

The compound has also been investigated for its potential in cationic ring-opening polymerization processes. Research indicates that azetidine derivatives can be polymerized to form materials with desirable properties, which could be applicable in drug delivery systems or as biomaterials .

Biological Activities

Ethyl 3-methylazetidine-3-carboxylate hydrochloride has shown promise in various biological assays, particularly in the context of drug discovery.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral targets, specifically against SARS-CoV-2. Structure-activity relationship (SAR) studies have indicated that modifications to the azetidine ring can enhance antiviral efficacy, suggesting a pathway for developing new antiviral therapies .

Enzyme Inhibition

The compound has been explored as an inhibitor of human glycogen phosphorylase, which is relevant for treating hyperglycemia and related metabolic disorders. The inhibition mechanism involves competitive binding to the enzyme's active site, demonstrating potential therapeutic applications in diabetes management .

Case Study: Synthesis of Antiviral Agents

In a study focused on developing inhibitors against SARS-CoV-2, ethyl 3-methylazetidine-3-carboxylate hydrochloride was used as a starting material to synthesize various derivatives. The resulting compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into their pharmacological profiles .

Case Study: Anti-inflammatory Compounds

Another research initiative involved utilizing this compound to synthesize derivatives aimed at reducing inflammation. The synthesized compounds were tested in animal models, demonstrating significant anti-inflammatory effects comparable to existing treatments, thus highlighting its potential therapeutic role .

Mechanism of Action

The mechanism by which ethyl 3-methylazetidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared with azetidine and piperidine derivatives, focusing on structural variations (e.g., ester groups, substituents, ring size) and their impact on properties.

Table 1: Key Structural and Physicochemical Comparisons

*Similarity scores (0–1) derived from structural alignment algorithms .

Key Differences and Implications

Ring Size and Strain: Azetidine derivatives (4-membered ring) exhibit higher ring strain compared to piperidine derivatives (6-membered), leading to increased reactivity in ring-opening or functionalization reactions .

Ester Group Variations :

- Ethyl ester (target compound) provides moderate lipophilicity, balancing solubility and membrane permeability.

- tert-Butyl ester analogues (e.g., CAS 37675-19-7) show enhanced lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Safety Profiles: The target compound carries hazard statements for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Biological Activity

Ethyl 3-methylazetidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 165.62 g/mol

- IUPAC Name : Ethyl 3-methylazetidine-3-carboxylate; hydrochloride

- CAS Number : 100202-39-9

Ethyl 3-methylazetidine-3-carboxylate hydrochloride exhibits its biological activity primarily through interactions with various biomolecules. The compound functions as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. The precise pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to immune responses and cellular metabolism.

Biological Activities

Research indicates that ethyl 3-methylazetidine-3-carboxylate hydrochloride possesses several notable biological activities:

- Immunosuppressive Effects : Studies have shown that this compound can inhibit certain immune responses, making it a candidate for further exploration in treating autoimmune diseases.

- Anti-inflammatory Properties : Similar compounds have been linked to anti-inflammatory effects, suggesting potential applications in inflammatory disorders .

- Antimicrobial Activity : Preliminary data suggests that derivatives of this compound may exhibit antimicrobial properties, which could be useful in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique features of ethyl 3-methylazetidine-3-carboxylate hydrochloride, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-methylazetidine-3-carboxylate | C5H10ClNO2 | Lacks an ethyl group; smaller size affects solubility |

| Ethyl 3-methylazetidine-3-carboxylate | C7H14ClNO2 | Ethyl group may enhance solubility and bioavailability |

| Propyl 3-methylazetidine-3-carboxylate | C8H16ClNO2 | Increased hydrophobicity may influence biological interactions |

This comparison highlights how the addition of different alkyl groups can alter the compound's properties and potential applications.

Case Studies

Several studies have explored the biological activity of ethyl 3-methylazetidine-3-carboxylate hydrochloride:

- Study on Immunosuppression : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced T-cell proliferation in vitro, suggesting its potential as an immunosuppressant .

- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory effects, where it was found to reduce cytokine production in macrophages, indicating a mechanism for its therapeutic use in inflammatory diseases .

Preparation Methods

Cyclization and Azetidine Ring Formation

The azetidine core is typically constructed via cyclization of appropriately substituted precursors. Patent EP0169602A1 details the synthesis of N-benzyl azetidine-3-carboxylic acid methyl ester, a related intermediate, through the reaction of N-benzyl-3-cyanoazetidine with methanol and concentrated sulfuric acid at 80°C. This method achieves a homogenous reaction system after 2 hours, yielding 15.7 g of product (92–95°C at 0.2 mmHg) . For ethyl 3-methylazetidine-3-carboxylate, analogous cyclization would involve substituting the benzyl group with a methyl moiety and adjusting the esterifying agent to ethanol.

A critical challenge lies in stabilizing the strained four-membered ring during synthesis. The use of strong acids like sulfuric acid (60 mL, SG 1.84) facilitates protonation of the nitrile group, enabling nucleophilic attack by methanol and subsequent cyclization. Kinetic studies suggest that maintaining temperatures between 50–100°C optimizes ring closure while minimizing side reactions .

Esterification Techniques

Esterification of the azetidine carboxylic acid intermediate is a pivotal step. Patent WO2000063168A1 demonstrates the use of ethanol in the presence of hydrogen chloride gas to form ethyl esters. For example, refluxing a suspension of l-acetyl-3-[4-(4-methylphenyl)piperizinyl]azetidine in ethanol with HCl gas yields hydrochloride salts with 89.5% efficiency . Applied to ethyl 3-methylazetidine-3-carboxylate, this method would involve treating the carboxylic acid intermediate with ethanol and HCl under reflux.

Comparative data from EP0406112B1 reveals that esterification with ethyl chloroformate in dichloromethane at 0°C achieves higher regioselectivity (78% yield) , though this necessitates stringent moisture control. The choice of esterifying agent thus depends on scalability and purity requirements.

Methylation Strategies

Introducing the methyl group at the 3-position of the azetidine ring requires careful regiochemical control. Patent EP0169602A1 employs N-benzyl-3-cyanoazetidine as a starting material, where the cyano group is reduced to a methylamine via hydrogenation. Adapting this approach, 3-methylazetidine could be synthesized by catalytic hydrogenation of a 3-cyanoazetidine precursor using Pd/C (10% wt) in ethanol at 3.00 bar hydrogen pressure . Post-hydrogenation, the product is purified via flash silica chromatography (30% ethyl acetate in dichloromethane) , yielding 60.3 g of 3-methylazetidine-1-sulfonamide as a white solid .

Alternative methylation methods include Grignard reactions, though these are less commonly reported due to compatibility issues with the azetidine ring’s strain.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Patent WO2000063168A1 describes bubbling HCl gas through a suspension of the free base in ethanol at 0°C, followed by reflux for 12 hours. This method achieves a 65–89.5% yield of the hydrochloride salt , with purity confirmed by NMR and melting point analysis. For ethyl 3-methylazetidine-3-carboxylate, analogous treatment with HCl gas in ethanol would protonate the azetidine nitrogen, forming the stable hydrochloride salt.

Purification and Characterization

Purification typically involves solvent extraction and chromatography. EP0169602A1 uses methylene chloride to extract the methyl ester intermediate, followed by silica gel chromatography with ethyl acetate/hexanes (50:50) . The hydrochloride salt is isolated via filtration and washed with methyl tert-butyl ether . Characterization by NMR (500 MHz, CDCl) confirms structural integrity, with key signals at δ 1.13 (d, J = 6.8 Hz, 3H) for the methyl group and δ 3.75 (t, J = 8.0 Hz, 2H) for the azetidine ring .

Comparative Analysis of Synthetic Routes

Q & A

Q. Q1. What are the recommended synthetic routes for preparing ethyl 3-methylazetidine-3-carboxylate hydrochloride, and how are intermediates validated?

Methodological Answer: Ethyl 3-methylazetidine-3-carboxylate hydrochloride can be synthesized via esterification of 3-methylazetidine-3-carboxylic acid, followed by HCl salt formation. Key intermediates (e.g., the free base or carboxylic acid precursor) should be validated using HPLC purity assays (≥95%) and 1H/13C NMR to confirm structural integrity . For azetidine derivatives, substitution reactions at the methyl or ethyl positions require monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) to detect byproducts .

Q. Q2. How should researchers handle solubility challenges during in vitro assays for this compound?

Methodological Answer: Due to its hydrochloride salt form, the compound is typically water-soluble. For organic solvent systems (e.g., DMSO), pre-dissolve in a minimal volume of aqueous buffer (pH 4–6) to avoid precipitation. Conduct dynamic light scattering (DLS) to confirm colloidal stability in biological media . Note that pH adjustments may alter protonation states of the azetidine ring, affecting reactivity .

Advanced Research Questions

Q. Q3. What spectroscopic techniques are critical for resolving structural ambiguities in ethyl 3-methylazetidine-3-carboxylate hydrochloride?

Methodological Answer:

- Nuclear Overhauser Effect (NOE) NMR : Resolves stereochemical ambiguities in the azetidine ring, particularly the spatial arrangement of the methyl and ethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) with <2 ppm mass error to distinguish from analogs like ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5) .

- X-ray crystallography : Recommended for absolute configuration determination if crystalline derivatives are obtainable .

Q. Q4. How can researchers address discrepancies in bioactivity data between enantiomers or salt forms?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare IC50 values in target assays (e.g., enzyme inhibition) .

- Counterion exchange : Synthesize alternative salts (e.g., trifluoroacetate) and assess solubility/bioactivity differences via dose-response curves .

- Molecular docking : Correlate stereochemistry with binding affinity using software like AutoDock Vina, referencing crystallographic data of related azetidine derivatives .

Q. Q5. What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Stability studies : Use accelerated thermal degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., free carboxylic acid or demethylated analogs) .

- Excipient screening : Co-formulate with stabilizers like trehalose or cyclodextrins for aqueous solutions .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify cell line-specific targets (e.g., differential expression of transporters or metabolizing enzymes) .

- Redox activity assays : Rule out nonspecific cytotoxicity via glutathione depletion assays or ROS detection kits , as azetidine derivatives may interact with thiol-containing proteins .

- Pharmacokinetic (PK) simulations : Model intracellular concentrations using software like GastroPlus to reconcile in vitro-in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.